Ethylenediaminetetraacetic Acid Disodium Dihydrate: Applications and Chemical Properties in Biopharmaceuticals
Ethylenediaminetetraacetic Acid Disodium Dihydrate: Applications and Chemical Properties in Biopharmaceuticals
Introduction to Ethylenediaminetetraacetic Acid Disodium Dihydrate
Ethylenediaminetetraacetic acid disodium dihydrate (EDTA Na2·2H2O) is a versatile chelating agent widely used in various fields, including biomedicine and pharmaceuticals. This article delves into the chemical properties, applications, and significance of EDTA disodium dihydrate in the context of biopharmaceuticals.
Chemical Properties of Ethylenediaminetetraacetic Acid Disodium Dihydrate
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can bind to metal ions through six coordination sites. The disodium dihydrate form of EDTA makes it water-soluble and suitable for various applications in biopharmaceuticals. EDTA Na2·2H2O has the molecular formula C10H16N2Na2O8·2H2O and a molar mass of 372.24 g/mol. It is stable under normal storage conditions but should be protected from moisture and heat to maintain its efficacy.
Applications of EDTA Disodium Dihydrate in Biopharmaceuticals
Ethylenediaminetetraacetic acid disodium dihydrate finds extensive use in biopharmaceuticals due to its ability to chelate metal ions. One of its primary applications is as a calcium chelator, which is crucial in the production and stabilization of biological products such as proteins and enzymes. EDTA is also used as a preservative in vaccines and other injectable medications by preventing the growth of microorganisms through metal ion sequestration.
Additionally, EDTA Na2·2H2O is employed in the formulation of parenteral solutions, where it helps maintain drug stability by inhibiting metal-catalyzed oxidation and degradation. Its role as a stabilizer in biopharmaceuticals cannot be overstated, as it ensures the integrity and efficacy of sensitive biological molecules during storage and administration.
Synthesis and Manufacturing of EDTA Disodium Dihydrate
Ethylenediaminetetraacetic acid disodium dihydrate is synthesized through a series of chemical reactions starting from ethylene diamine. The synthesis involves the reaction of ethylene diamine with chloroacetic acid to form the EDTA intermediate, which is then neutralized with sodium hydroxide to yield the disodium salt. The final product is crystallized and dried to obtain the dihydrate form.
The manufacturing process adheres to strict quality control measures to ensure the purity and consistency of EDTA Na2·2H2O. This includes monitoring key parameters such as pH, metal content, and microbial purity to meet regulatory standards for pharmaceutical use.
Safety and Regulatory Considerations
Ethylenediaminetetraacetic acid disodium dihydrate is classified as a chelating agent and is generally recognized as safe (GRAS) for use in pharmaceutical formulations. However, it should be handled with care to avoid prolonged skin contact or inhalation of dust.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the use of EDTA in biopharmaceuticals. These guidelines emphasize proper handling, storage, and labeling to ensure the safe use of this compound in pharmaceutical manufacturing.
Literature Review
- Brownlee M: "The role of EDTA in metal ion chelation and its applications in biomedicine." *Journal of Biomedical Chemistry*, 1985.
- Shahidi F, Chichi M: "Ethylenediaminetetraacetic acid as a food additive: A critical review." *Food Chemistry*, 2013.
- Nielsen JH: "EDTA in pharmaceutical formulations: Stability and compatibility considerations." *Pharmaceutical Technology Europe*, 2014.